molecular formula C19H21N5OS B2594555 N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-76-9

N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2594555
CAS No.: 852375-76-9
M. Wt: 367.47
InChI Key: LJGSTBBQOSTENA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, a p-tolyl group, and a triazolopyridazine moiety, which contribute to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are essential for maintaining physiological functions. The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the substrate from accessing the enzyme and inhibiting its activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity by preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted cell signaling pathways. Additionally, the compound may activate or inhibit specific transcription factors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dose optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. These interactions can have significant implications for cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific transporters, which can affect its bioavailability and therapeutic efficacy. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery to target tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its activity. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethylformamide, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be compared with other triazolopyridazine derivatives, such as:

These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potentials. This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical behavior and broad range of applications.

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)19-22-21-16-10-11-18(23-24(16)19)26-12-17(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGSTBBQOSTENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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